molecular formula C11H14N2OS B6259810 (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 58955-26-3

(2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B6259810
CAS RN: 58955-26-3
M. Wt: 222.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as PTTP, is a synthetic organic compound with a variety of applications in scientific research. PTTP is a member of the piperazine family and is structurally similar to piperazine-1-carboxylic acid. It is a white solid at room temperature and is soluble in organic solvents. PTTP has been studied for its potential applications in the fields of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

(2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been studied for its potential applications in the fields of organic chemistry, biochemistry, and pharmacology. In organic chemistry, this compound has been used as a reactant in the synthesis of various organic compounds. In biochemistry, this compound has been used in the study of enzyme kinetics and protein-ligand interactions. In pharmacology, this compound has been studied as a potential drug candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is not yet fully understood. However, it is believed that this compound interacts with certain enzymes and proteins in the body, which results in changes in the activity of these molecules. This interaction is thought to be mediated by hydrogen bonding and other non-covalent interactions between this compound and the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have yet to be fully elucidated. However, studies have shown that this compound has the potential to affect a variety of biochemical and physiological processes. For example, this compound has been shown to inhibit the activity of certain enzymes involved in signal transduction pathways, as well as to modulate the activity of certain transcription factors.

Advantages and Limitations for Lab Experiments

The use of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in laboratory experiments has a number of advantages. First, this compound is relatively easy to synthesize and is relatively inexpensive. Second, this compound is chemically stable and can be stored for long periods of time. Finally, this compound is soluble in organic solvents, making it easy to work with in the laboratory.
On the other hand, there are also some limitations to the use of this compound in laboratory experiments. First, the exact mechanism of action of this compound is not yet fully understood, which can make it difficult to predict the effects of this compound on certain biochemical and physiological processes. Second, this compound can interact with other compounds in the laboratory, which can lead to unwanted side effects.

Future Directions

Given the potential applications of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, there are a number of future directions for research. First, further studies are needed to better understand the exact mechanism of action of this compound. Second, further studies are needed to explore the potential therapeutic applications of this compound. Third, further studies are needed to explore the potential toxicological effects of this compound. Finally, further studies are needed to explore the potential interactions of this compound with other compounds.

Synthesis Methods

(2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can be synthesized from the reaction of piperazine-1-carboxylic acid and thiophene-2-carboxaldehyde. This reaction is typically carried out in a two-step process. In the first step, the carboxylic acid and aldehyde are reacted in the presence of an acid catalyst to form an amine-aldehyde intermediate. In the second step, the intermediate is reacted with an amine to form this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves the condensation of piperazine and thiophene-2-carbaldehyde followed by the addition of acetylacetone to form the final product.", "Starting Materials": [ "Piperazine", "Thiophene-2-carbaldehyde", "Acetylacetone", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve piperazine in ethanol and add thiophene-2-carbaldehyde. Stir the mixture at room temperature for 24 hours to allow for condensation.", "Step 2: Add sodium hydroxide to the mixture to neutralize the solution.", "Step 3: Add acetylacetone to the mixture and heat under reflux for 6 hours.", "Step 4: Allow the mixture to cool and filter the precipitate.", "Step 5: Wash the precipitate with ethanol and dry under vacuum to obtain the final product." ] }

CAS RN

58955-26-3

Molecular Formula

C11H14N2OS

Molecular Weight

222.3

Purity

80

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.